Bromothymol Blue

Description

Bromthymol Blue is a dye used as an indicator in determining pH. Bromthymol blue is a weak acid. It can be in acid or base form, depending on the pH of the solution. This reagent is yellow in acidic solutions, blue in basic solutions and green in neutral solution.

A pH sensitive dye that has been used as an indicator in many laboratory reactions.

Structure

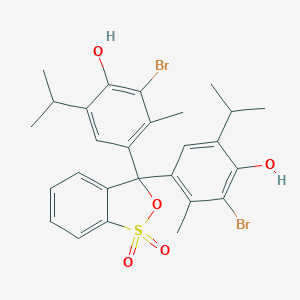

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-[3-(3-bromo-4-hydroxy-2-methyl-5-propan-2-ylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methyl-6-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28Br2O5S/c1-13(2)17-11-20(15(5)23(28)25(17)30)27(19-9-7-8-10-22(19)35(32,33)34-27)21-12-18(14(3)4)26(31)24(29)16(21)6/h7-14,30-31H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUHCTOLBWMJMLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1Br)O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28Br2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058799 | |

| Record name | Bromothymol blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless white to cream-colored solid; Available as pure compound, monosodium salt, and dilute solutions; [CHEMINFO] | |

| Record name | Bromthymol blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1963 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

76-59-5 | |

| Record name | Bromothymol blue | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromothymol blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromothymol blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-3-methyl-6-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromothymol blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromothymol blue | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMTHYMOL BLUE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGU4LM0H96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bromothymol blue chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromothymol blue (BTB), a member of the triphenylmethane dye family, is a widely utilized pH indicator in various scientific disciplines. Its distinct color transition from yellow in acidic media to blue in alkaline conditions, centered around a neutral pH, makes it an invaluable tool for monitoring acid-base reactions, cell culture viability, and respiratory processes. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and practical applications of this compound, with a focus on methodologies and data relevant to research and development.

Chemical Structure and Identification

This compound, with the chemical formula C₂₇H₂₈Br₂O₅S, is scientifically known as 3,3-Bis[3-bromo-4-hydroxy-2-methyl-5-(propan-2-yl)phenyl]-2,1λ⁶-benzoxathiole-1,1(3H)-dione.[1][2] Its structure is characterized by a central sultone ring derived from sulfobenzoic acid, substituted with two brominated thymol moieties. The presence of electron-withdrawing bromine atoms and electron-donating alkyl groups on the phenolic rings is crucial for its pH-indicating properties.[1]

Key Identifiers:

| Identifier | Value |

| CAS Number | 76-59-5[1][3] |

| PubChem CID | 6450 |

| IUPAC Name | 3,3-Bis[3-bromo-4-hydroxy-2-methyl-5-(propan-2-yl)phenyl]-2,1λ⁶-benzoxathiole-1,1(3H)-dione |

| Synonyms | Bromthymol Blue, Dibromothymolsulfophthalein |

Physicochemical Properties

The utility of this compound as a pH indicator is a direct consequence of its physicochemical properties. As a weak acid, it exists in a protonated (acidic) or deprotonated (basic) form, each exhibiting a distinct color due to differences in their electronic conjugation.

Table of Physicochemical Properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₂₇H₂₈Br₂O₅S | |

| Molar Mass | 624.38 g/mol | |

| Appearance | Light pink to buff crystalline powder | |

| Melting Point | 202 °C (396 °F; 475 K) | |

| Boiling Point | 614.26 °C at 760 mmHg | |

| Density | 1.25 g/cm³ | |

| pKa | ~7.1 | |

| pH Transition Range | 6.0 (yellow) to 7.6 (blue) | |

| Absorption Maximum (λmax) | 427 nm (acidic form, yellow) | |

| 602 nm (basic form, blue) | ||

| Solubility | Sparingly soluble in water; Soluble in ethanol, ether, and aqueous alkali solutions; Less soluble in nonpolar solvents like benzene and xylene; Practically insoluble in petroleum ether. |

Acid-Base Indicator Mechanism

The color change of this compound is governed by its acid-base equilibrium. In acidic solutions (pH < 6.0), the compound is in its protonated, non-ionized form, which absorbs light in the blue-violet region of the spectrum, thus appearing yellow. As the pH increases, the phenolic hydroxyl groups deprotonate. This deprotonation leads to a more extended conjugated system, shifting the absorption maximum to a longer wavelength (602 nm). This causes the solution to absorb yellow-orange light and appear blue in basic conditions (pH > 7.6). At a neutral pH, a mixture of the protonated and deprotonated forms exists, resulting in a green color.

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis of this compound involves the bromination of thymol blue.

Methodology:

-

Dissolve thymol blue in glacial acetic acid.

-

Slowly add a solution of elemental bromine in glacial acetic acid to the thymol blue solution with stirring.

-

Maintain the reaction temperature at approximately 50 °C.

-

After the reaction is complete, cool the mixture to allow for the crystallization of this compound.

-

Collect the crystals by filtration and wash with glacial acetic acid and then water.

-

Dry the product at 60-80 °C.

Preparation of this compound Indicator Solution (0.04% w/v)

For use in volumetric analysis, a standardized indicator solution is required.

Methodology:

-

Weigh 0.1 g of this compound powder.

-

Dissolve the powder in 8.0 mL of 0.02 N sodium hydroxide (NaOH) solution.

-

Once dissolved, dilute the solution to 250 mL with deionized water to achieve an approximate 0.04% solution.

-

Alternatively, for an alcoholic solution, dissolve 0.1 g of this compound in 100 mL of 50% (v/v) ethanol.

Acid-Base Titration Using this compound

This compound is particularly suitable for the titration of a strong acid with a strong base, where the equivalence point is at pH 7.

Methodology:

-

Rinse a burette with the titrant (e.g., standardized NaOH solution) and fill it.

-

Pipette a known volume of the analyte (e.g., HCl solution) into an Erlenmeyer flask.

-

Add 2-3 drops of the this compound indicator solution to the analyte. The solution should turn yellow.

-

Titrate the analyte with the titrant from the burette, swirling the flask continuously.

-

The endpoint is reached when the solution exhibits a persistent green color, indicating a neutral pH.

-

Record the volume of the titrant used.

Applications in Research and Development

Beyond its role as a simple pH indicator, this compound has found applications in various research and drug development contexts:

-

Cell Culture Monitoring: The metabolic activity of cells in culture often leads to a decrease in the pH of the medium due to the production of lactic acid. This compound can be used as a non-invasive indicator to monitor the health and confluency of cell cultures.

-

Enzyme Assays: The activity of certain enzymes that produce or consume acids or bases can be monitored using this compound. For instance, it has been used to monitor the activity of fungal asparaginase.

-

Photosynthesis and Respiration Studies: In educational and research settings, it is used to demonstrate photosynthetic and respiratory activities in aquatic plants and organisms. The consumption of CO₂ during photosynthesis raises the pH (turning the solution blue), while the production of CO₂ during respiration lowers the pH (turning the solution yellow).

-

Detection of Carbonic Acid: It is commonly used to measure the presence of carbonic acid in a liquid, which is formed when carbon dioxide dissolves in water.

Safety and Handling

This compound is generally considered to have low toxicity. However, as with all laboratory chemicals, appropriate safety precautions should be taken. It is advisable to wear gloves and safety glasses when handling the powder. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound remains a fundamental and versatile tool in the scientific laboratory. Its well-defined chemical structure and predictable physicochemical properties make it a reliable indicator for a wide range of applications, from classical acid-base titrations to modern cell-based assays. A thorough understanding of its chemistry and proper experimental technique is essential for obtaining accurate and reproducible results.

References

Bromothymol Blue: A Comprehensive Technical Guide to its pH Indicator Range and Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromothymol blue (BTB), a member of the triphenylmethane dye family, is a widely utilized pH indicator in various scientific disciplines, including analytical chemistry, molecular biology, and pharmacology. Its distinct color transition in the near-neutral pH range makes it an invaluable tool for monitoring physiological and environmental systems. This technical guide provides an in-depth exploration of the pH indicator range, the underlying chemical mechanism of its color change, and detailed experimental protocols for its application.

Physicochemical Properties and pH Indicator Range

This compound, with the chemical formula C₂₇H₂₈Br₂O₅S, is a weak acid that exhibits a distinct color change over a pH range of 6.0 to 7.6.[1][2][3][4] In acidic solutions with a pH below 6.0, it appears yellow. As the pH increases towards alkalinity, the solution becomes green in the neutral range and transitions to blue above pH 7.6. This color change is a result of a shift in the chemical equilibrium of the dye molecule in response to varying hydrogen ion concentrations.

The key quantitative parameters of this compound are summarized in the table below for easy reference.

| Parameter | Value | Reference |

| pH Indicator Range | 6.0 (Yellow) – 7.6 (Blue) | |

| pKa (Acid Dissociation Constant) | ~7.1 at 25°C | |

| Molar Mass | 624.38 g/mol | |

| Molecular Formula | C₂₇H₂₈Br₂O₅S | |

| λmax (Acidic Form, Yellow) | ~427 nm | |

| λmax (Basic Form, Blue) | ~602 nm |

Mechanism of Action as a pH Indicator

The color change of this compound is a direct consequence of its ability to exist in two different structural forms: a protonated (acidic) form and a deprotonated (basic) form. These two forms have different electronic configurations, which in turn affects the wavelengths of light they absorb.

In an acidic environment, the this compound molecule is protonated, specifically on the hydroxyl group of its phenol rings. This protonated form has a peak absorbance at approximately 427 nm, which corresponds to the absorption of blue light, and thus the solution appears yellow.

As the pH of the solution increases, the hydroxyl group deprotonates. This deprotonation leads to a change in the electronic structure of the molecule, creating a more extended conjugated system. The deprotonated form has a peak absorbance at around 602 nm, absorbing yellow and red light, which results in the solution appearing blue. The intermediate green color observed around neutral pH is due to a mixture of both the protonated and deprotonated forms of the indicator.

The equilibrium between the protonated (HIn) and deprotonated (In⁻) forms can be represented by the following equation:

HIn (Yellow) ⇌ H⁺ + In⁻ (Blue)

The following diagram illustrates the structural change and the resulting color transition.

Experimental Protocols

Preparation of this compound Indicator Solution (0.1% w/v)

This protocol outlines the preparation of a 0.1% stock solution of this compound for use as a pH indicator.

Materials:

-

This compound powder (0.10 g)

-

0.02 N Sodium Hydroxide (NaOH) solution (8.0 cm³)

-

Distilled or deionized water

-

250 cm³ volumetric flask

-

Ethanol (95% v/v) (optional, for volumetric work)

Procedure:

-

Accurately weigh 0.10 g of this compound powder.

-

In a small beaker, dissolve the powder in 8.0 cm³ of 0.02 N NaOH solution. Gentle warming may be applied to aid dissolution.

-

Quantitatively transfer the dissolved solution to a 250 cm³ volumetric flask.

-

Rinse the beaker with several small portions of distilled water and add the rinsings to the volumetric flask.

-

Dilute the solution to the 250 cm³ mark with distilled water.

-

Stopper the flask and invert it several times to ensure thorough mixing.

-

For use as an indicator in volumetric work, 0.1 g of this compound can be dissolved in 100 cm³ of 50% (v/v) ethanol.

Spectrophotometric Determination of the pKa of this compound

This experiment determines the acid dissociation constant (pKa) of this compound by measuring the absorbance of the indicator in solutions of varying pH.

Materials:

-

This compound indicator solution (prepared as in 3.1)

-

Buffer solutions of known pH values spanning the range of 5.0 to 9.0 (e.g., phosphate buffers)

-

Spectrophotometer

-

pH meter

-

Cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with accurately known pH values (e.g., at intervals of 0.5 pH units) covering the expected pKa of this compound.

-

Preparation of Test Solutions: For each buffer solution, prepare a test solution by adding a small, constant volume of the this compound stock solution to a known volume of the buffer. The final concentration of the indicator should be the same in all test solutions.

-

Spectrophotometric Measurements:

-

Determine the wavelength of maximum absorbance (λmax) for the acidic form (HIn) by measuring the absorbance spectrum of this compound in a highly acidic solution (e.g., pH 2). This will be λmax,acid.

-

Determine the λmax for the basic form (In⁻) by measuring the absorbance spectrum in a highly basic solution (e.g., pH 12). This will be λmax,base.

-

Measure the absorbance of each of the buffered test solutions at λmax,base.

-

-

Data Analysis:

-

The pKa can be determined graphically by plotting the absorbance at λmax,base against the pH of the buffer solutions. The pKa is the pH at which the absorbance is halfway between the minimum and maximum absorbance values.

-

Alternatively, the Henderson-Hasselbalch equation can be used: pH = pKa + log([In⁻]/[HIn]) The ratio of the concentrations of the deprotonated to the protonated form can be calculated from the absorbance values. A plot of pH versus log([In⁻]/[HIn]) will yield a straight line with a y-intercept equal to the pKa.

-

The following workflow diagram illustrates the experimental process for determining the pKa of this compound.

Applications in Research and Drug Development

The distinct and rapid color change of this compound in a physiologically relevant pH range makes it a valuable tool in various research and development applications:

-

Cell Culture Monitoring: Monitoring the pH of cell culture media is crucial for maintaining optimal cell growth. The accumulation of metabolic byproducts, such as lactic acid, leads to a decrease in pH, which can be visually monitored by the color change of this compound included in the media.

-

Enzyme Assays: Many enzymatic reactions involve a change in pH. This compound can be used to monitor the activity of enzymes such as asparaginase, where an increase in pH indicates enzyme activity.

-

Respiratory and Photosynthesis Studies: It is commonly used in educational and research settings to demonstrate respiratory processes by detecting the production of carbonic acid from exhaled CO₂, which causes the indicator to turn yellow. Conversely, it can indicate CO₂ consumption during photosynthesis.

-

Drug Formulation and Delivery: The pH of drug formulations can affect their stability, solubility, and efficacy. This compound can be used as a preliminary indicator to assess the pH of formulations and to study pH changes in drug delivery systems.

Conclusion

This compound remains a fundamental and versatile tool for pH measurement in scientific research and development. Its well-defined pH indicator range, coupled with a clear and reversible color change, provides a simple yet effective method for monitoring pH in a variety of applications. A thorough understanding of its chemical mechanism and the availability of standardized experimental protocols are essential for its accurate and reliable use in the laboratory.

References

An In-depth Technical Guide to the Laboratory Synthesis of Bromothymol Blue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory synthesis of bromothymol blue (3',3''-dibromothymolsulfonephthalein), a widely used pH indicator. The document details the underlying chemical principles, experimental protocols, and expected outcomes, tailored for a scientific audience.

Introduction

This compound is a triphenylmethane dye that functions as a pH indicator, exhibiting a distinct color transition from yellow in acidic solutions (pH < 6.0) to blue in basic solutions (pH > 7.6). Its utility spans various scientific disciplines, including analytical chemistry, molecular biology, and pharmacology, for applications such as monitoring pH in cell cultures, titrations, and as a biological stain. The synthesis of this compound is a classic example of electrophilic aromatic substitution, providing a practical and illustrative laboratory exercise.

Synthesis Overview

The standard laboratory synthesis of this compound involves the bromination of thymol blue (thymolsulfonephthalein) in a suitable solvent, typically glacial acetic acid.[1] The reaction proceeds via electrophilic aromatic substitution, where elemental bromine acts as the electrophile, substituting hydrogen atoms on the aromatic rings of the thymol blue molecule.

Reaction Mechanism

The synthesis of this compound from thymol blue is an electrophilic aromatic substitution reaction. The hydroxyl and alkyl groups on the phenolic rings of thymol blue are activating groups, directing the incoming electrophile (bromine) to the ortho and para positions. Due to steric hindrance from the isopropyl group, the bromine atoms are directed to the positions ortho to the hydroxyl groups.

Quantitative Data

While detailed yield and purity data from a single, publicly available peer-reviewed source are limited, the following table summarizes typical physical and spectral properties of this compound. This data is essential for the characterization and quality control of the synthesized product.

| Parameter | Value | Reference |

| Molecular Formula | C₂₇H₂₈Br₂O₅S | PubChem |

| Molecular Weight | 624.38 g/mol | PubChem |

| Appearance | Light yellow to pinkish-purple powder | Sigma-Aldrich |

| Melting Point | 200-202 °C | Not specified |

| λmax (acidic form) | 427 nm | [2] |

| λmax (basic form) | 602 nm | [2] |

| pH Transition Range | 6.0 (yellow) - 7.6 (blue) | [2] |

Experimental Protocols

The following protocols are based on established methods for the synthesis of this compound and its water-soluble sodium salt.[3]

Synthesis of this compound

This protocol details the synthesis of this compound from thymol blue and bromine in glacial acetic acid.

Materials and Reagents:

| Reagent | Quantity (Example 1) | Quantity (Example 2) |

| Thymol Blue | 2.5 kg | 2.0 kg |

| Bromine | 1.7 kg | 1.5 kg |

| Glacial Acetic Acid | 10 L | 20 L (for bromine) + 20 L (for thymol blue) |

Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve thymol blue in glacial acetic acid.

-

Bromine Addition: In a separate container, dissolve bromine in glacial acetic acid. Slowly add the bromine solution to the thymol blue solution while maintaining the temperature between 40-50°C.

-

Reaction: Maintain the reaction mixture at 40-50°C for 3.5 to 4.5 hours with continuous stirring.

-

Crystallization: After the incubation period, cool the reaction mixture to below 20°C to allow for the crystallization of the product.

-

Filtration: Filter the resulting crystals from the solution.

-

Washing: Wash the collected crystals with water to remove any remaining acetic acid and unreacted bromine.

-

Drying: Dry the purified crystals at 60-80°C to obtain the final product, a light yellow powder.

Preparation of Water-Soluble this compound (Sodium Salt)

This protocol describes the conversion of the synthesized this compound into its water-soluble sodium salt.

Materials and Reagents:

-

This compound (from section 4.1)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

Procedure:

-

Preparation of Sodium Hydroxide Solution: Prepare a solution of sodium hydroxide in deionized water. For example, dissolve 100 g of NaOH in 1 L of water.

-

Reaction: Add the synthesized this compound (e.g., 1167 g) to the sodium hydroxide solution.

-

Heating and Stirring: Heat the mixture and stir for 2 hours.

-

Filtration and Concentration: Filter the resulting solution and then concentrate it by evaporating the water to dryness.

-

Final Product: The resulting product is the red-purple crystalline sodium salt of this compound, which is readily soluble in water.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity. The following techniques are recommended:

-

Melting Point Determination: A sharp melting point close to the literature value indicates high purity.

-

UV-Visible Spectroscopy: The absorption maxima in acidic and basic solutions should be recorded and compared to the known values.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the synthesized compound.

Safety Precautions

-

Bromine is highly toxic, corrosive, and a strong oxidizing agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

-

Glacial Acetic Acid is corrosive and can cause severe burns. Handle with care and appropriate PPE.

-

The reaction should be carried out in a fume hood to avoid inhalation of vapors.

Conclusion

The synthesis of this compound via the bromination of thymol blue in glacial acetic acid is a well-established and reproducible laboratory procedure. By following the detailed protocols and safety precautions outlined in this guide, researchers can successfully synthesize and characterize this important pH indicator for a variety of scientific applications. The provided quantitative data and reaction mechanism offer a thorough understanding of the process, enabling its effective implementation in a laboratory setting.

References

An In-Depth Technical Guide to the pH-Dependent Chromism of Bromothymol Blue

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive examination of the chemical principles governing the color change of bromothymol blue (BTB), a sulfonephthalein dye widely utilized as a pH indicator. We will explore the acid-base equilibrium, the molecular structural changes responsible for its chromism, quantitative spectrophotometric data, and a detailed experimental protocol for the determination of its acid dissociation constant (pKa).

The Core Principle: Acid-Base Equilibrium

This compound (also known as dibromothymolsulfonphthalein) is a weak acid that exhibits different colors in its protonated and deprotonated forms.[1][2][3] This pH-dependent color change is the foundation of its function as an indicator. The equilibrium between its two forms can be represented as:

HIn (Yellow) ⇌ H⁺ + In⁻ (Blue)

-

In acidic solutions (pH < 6.0) , an excess of hydrogen ions (H⁺) shifts the equilibrium to the left, according to Le Chatelier's principle.[4] This favors the protonated, acidic form (HIn), which appears yellow.[1]

-

In basic solutions (pH > 7.6) , hydroxide ions (OH⁻) neutralize the H⁺ ions, shifting the equilibrium to the right. This favors the deprotonated, basic form (In⁻), which appears blue.

-

In neutral solutions (pH 6.0 - 7.6) , the solution contains a mixture of both the protonated and deprotonated forms, resulting in a green appearance.

Molecular Mechanism of Chromism

The distinct colors of the acidic and basic forms of this compound arise from significant changes in its molecular structure, which in turn alter its light-absorbing properties.

The transition involves the opening of a non-conjugated sultone ring in the acidic form to create a highly conjugated quinoid structure in the basic form. This deprotonation and subsequent structural rearrangement result in a more extensive system of conjugated double bonds.

-

The protonated (yellow) form has a less extensive conjugated system. It absorbs light at a shorter wavelength, with a peak absorption (λmax) around 427-435 nm, thus transmitting yellow light.

-

The deprotonated (blue) form possesses a larger, more delocalized electron system. This extended conjugation lowers the energy required for electronic excitation, causing it to absorb light at a longer wavelength (orange-red light), with a peak absorption (λmax) around 602-616 nm. Consequently, the transmitted light appears blue.

Quantitative Spectrophotometric Data

The properties of this compound's color change are quantifiable, making it a reliable tool for analytical chemistry. The key parameters are summarized below.

| Property | Acidic Form (HIn) | Intermediate | Basic Form (In⁻) | Reference(s) |

| Appearance | Yellow | Green | Blue | |

| pH Range | < 6.0 | 6.0 - 7.6 | > 7.6 | |

| pKa | - | ~7.1 | - | |

| Peak Absorbance (λmax) | ~427 - 435 nm | - | ~602 - 616 nm |

Visualization of the Color Change Mechanism

The following diagram illustrates the pH-driven equilibrium that causes the color transition of this compound.

Experimental Protocol: Spectrophotometric Determination of pKa

A fundamental experiment to characterize an indicator is the determination of its pKa. The following protocol outlines a reliable method using spectrophotometry.

A. Reagents and Equipment:

-

This compound stock solution (e.g., 0.1% in ethanol).

-

A series of buffer solutions with known pH values spanning the transition range (e.g., pH 6.0, 6.4, 6.8, 7.0, 7.2, 7.6, 8.0).

-

Hydrochloric acid (HCl) solution (0.1 M) to create a highly acidic sample (pH < 2).

-

Sodium hydroxide (NaOH) solution (0.1 M) to create a highly basic sample (pH > 11).

-

UV-Vis Spectrophotometer.

-

Calibrated pH meter.

-

Volumetric flasks and pipettes.

-

Cuvettes.

B. Methodology:

-

Preparation of 'Pure' Acid and Base Samples:

-

Prepare two reference solutions. To the first, add a small, constant amount of BTB stock solution and dilute with 0.1 M HCl. To the second, add the same amount of BTB stock and dilute with 0.1 M NaOH. These will represent nearly 100% HIn and 100% In⁻, respectively.

-

-

Determine Absorption Maxima (λmax):

-

Scan the absorbance of the two reference solutions across the visible spectrum (e.g., 350-700 nm) to identify the λmax for the acidic form (λ_acid, ~435 nm) and the basic form (λ_base, ~615 nm).

-

-

Preparation of Test Solutions:

-

For each buffer solution, add the same constant amount of BTB stock solution as used in Step 1 and dilute to a final volume in a volumetric flask.

-

-

Absorbance Measurements:

-

Measure the absorbance of each buffered solution at both λ_acid and λ_base.

-

-

Data Analysis and pKa Calculation:

-

The ratio of the deprotonated form to the protonated form ([In⁻]/[HIn]) can be calculated from the absorbance values using Beer's Law.

-

The pKa is determined by applying the Henderson-Hasselbalch equation: pH = pKa + log([In⁻]/[HIn])

-

A plot of pH versus log([In⁻]/[HIn]) will yield a straight line. The y-intercept of this line (where log([In⁻]/[HIn]) = 0) is equal to the pKa of this compound.

-

Visualization of Experimental Workflow

The logical flow for the spectrophotometric determination of pKa is outlined in the diagram below.

Conclusion

The color change of this compound is a well-defined process rooted in fundamental principles of acid-base chemistry and molecular structure. Its transition around a neutral pH makes it exceptionally useful for monitoring biological systems, such as tracking photosynthetic activity by detecting carbonic acid consumption, or as a respiratory indicator. The reliability of its color transition, backed by quantitative spectrophotometric data, ensures its continued role as a valuable tool in research, diagnostics, and various industrial applications.

References

Bromothymol blue solubility in different solvents

An In-depth Technical Guide to the Solubility of Bromothymol Blue

Introduction

This compound (3',3"-dibromothymolsulfonephthalein, BTB) is a triphenylmethane dye widely utilized as a pH indicator.[1] Its efficacy in scientific and industrial applications hinges on its distinct color transition from yellow to blue over a pH range of 6.0 to 7.6.[2][3] This property makes it particularly valuable for monitoring physiological and neutral pH environments, such as in cell culture, aquatics, and titrations of weak acids and bases.[2][4] Understanding the solubility of this compound in various solvents is critical for the preparation of stock solutions, the design of analytical methods, and its application in diverse chemical systems. This guide provides a comprehensive overview of its solubility characteristics, factors influencing it, and standardized protocols for its use.

Solubility Profile of this compound

The solubility of this compound is fundamentally dependent on the polarity of the solvent and the pH of the medium. As a weak acid, its protonated (sultone) form is less polar and thus more soluble in organic solvents, while its deprotonated, anionic form is more soluble in aqueous and polar media.

Data Presentation

The following table summarizes the solubility of this compound in a range of common laboratory solvents. The data is primarily qualitative, as specific quantitative solubility values (e.g., in g/100 mL) are not consistently reported across standard chemical literature.

| Solvent Class | Solvent | Solubility | Citation(s) |

| Aqueous | Water | Sparingly Soluble / Almost Insoluble | |

| Aqueous Alkali (e.g., NaOH solutions) | Soluble | ||

| Alcohols | Ethanol | Soluble | |

| Methanol | Soluble | ||

| Isopropanol | Slightly Soluble | ||

| Ketones | Acetone | Soluble | |

| Ethers | Diethyl Ether | Soluble | |

| Apolar Aromatics | Benzene | Sparingly Soluble / Less Soluble | |

| Toluene | Less Soluble | ||

| Xylene | Less Soluble | ||

| Apolar Aliphatics | Petroleum Ether | Practically Insoluble / Insoluble | |

| Ligroin | Insoluble | ||

| Other | Dimethyl Sulfoxide (DMSO) | 90 mg/mL | |

| Chloroform | Slightly Soluble | ||

| Glycerol | Insoluble | ||

| Oils | Sparingly Soluble |

pH-Dependent Color Change Mechanism

This compound functions as a weak acid in solution. The equilibrium between its protonated (acidic) and deprotonated (basic) forms is responsible for its color-changing properties. In acidic conditions (pH < 6.0), the compound exists predominantly in its protonated, less conjugated form, which absorbs light at 427 nm, appearing yellow. In alkaline conditions (pH > 7.6), it deprotonates to form a highly conjugated dianion, which absorbs light at 602 nm and appears blue. In the neutral pH range, the solution contains a mixture of both forms, resulting in a green color.

Experimental Protocols

Accurate preparation of this compound solutions is essential for their use as pH indicators. The choice of solvent depends on the intended application.

Protocol for Preparation of Aqueous Indicator Solution (0.04% w/v)

This protocol utilizes a dilute alkali solution to dissolve this compound in water by converting it to its more soluble salt form.

-

Weighing: Accurately weigh 0.10 g of this compound powder.

-

Dissolution: In a small beaker or flask, add the powder to 8.0 mL of N/50 (0.02 N) sodium hydroxide (NaOH) solution. Agitate until the solid is completely dissolved.

-

Dilution: Quantitatively transfer the dissolved indicator solution to a 250 mL volumetric flask.

-

Final Volume: Dilute to the 250 mL mark with deionized or distilled water. Stopper and invert the flask several times to ensure homogeneity. The final solution should be greenish-blue.

-

Storage: Store the solution in a well-sealed, preferably amber, bottle at room temperature.

Protocol for Preparation of Alcoholic Indicator Solution (0.1% w/v)

This method is suitable for applications where an alcoholic or mixed-solvent system is required, such as in non-aqueous titrations.

-

Weighing: Weigh 0.1 g of this compound powder.

-

Solvent Preparation: Prepare a 50% (v/v) ethanol solution by mixing equal volumes of 95-100% ethanol and deionized water.

-

Dissolution: Dissolve the this compound powder in 100 mL of the 50% (v/v) ethanol solution. Agitate until fully dissolved.

-

Storage: Store in a tightly sealed bottle away from ignition sources.

General Protocol for Gravimetric Solubility Determination

The following workflow outlines a standard laboratory procedure to quantitatively determine the solubility of a solute like this compound in a specific solvent at a given temperature.

Conclusion

This compound exhibits a variable solubility profile that is highly dependent on the solvent's characteristics. It is generally soluble in polar organic solvents like alcohols and ether, but sparingly soluble in water and nonpolar solvents. Its solubility in aqueous media is significantly enhanced under alkaline conditions due to the formation of its deprotonated, anionic salt. This technical guide provides researchers and professionals with the essential data and protocols required for the effective preparation and application of this compound solutions in a laboratory setting. A thorough understanding of these solubility properties is paramount for ensuring accuracy and reliability in pH measurements and other analytical applications.

References

Spectrophotometric Analysis of Bromothymol Blue: A Technical Guide

Bromothymol blue (BTB), a weak acid and pH indicator, undergoes a distinct color change in response to variations in pH, transitioning from yellow in acidic solutions to blue in basic solutions.[1][2][3] This property makes it a valuable tool in various scientific applications, including titration, cell respiration studies, and as a biological slide stain.[2][3] Spectrophotometry provides a precise and quantitative method to analyze these color changes, enabling the determination of the acid dissociation constant (pKa) and the concentration of its different forms in solution. This guide details the principles, experimental protocols, and data analysis involved in the spectrophotometric analysis of this compound for researchers and professionals in scientific fields.

Core Principles

The analysis is grounded in the chemical equilibrium of this compound in solution and its interaction with light, as described by the Beer-Lambert Law.

Chemical Equilibrium of this compound

This compound (HIn) exists in equilibrium with its conjugate base (In⁻). The position of this equilibrium is dependent on the hydrogen ion concentration (pH) of the solution.

-

Acidic Form (HIn): In solutions with a pH below 6.0, the protonated form (HIn) predominates, resulting in a yellow color.

-

Basic Form (In⁻): In solutions with a pH above 7.6, the deprotonated form (In⁻) is dominant, imparting a blue color.

-

Intermediate Form: Between a pH of 6.0 and 7.6, the solution appears green due to the presence of both the acidic and basic forms.

This equilibrium can be represented by the Henderson-Hasselbalch equation:

pH = pKa + log ( [In⁻] / [HIn] )

When the concentrations of the acidic and basic forms are equal ([In⁻] = [HIn]), the pH of the solution is equal to the pKa of the indicator.

References

Unveiling the Blue: A Technical Guide to the Discovery and History of Bromothymol Blue

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bromothymol blue (BTB), chemically known as 3',3''-dibromothymolsulfonephthalein, is a triphenylmethane dye that has established itself as an indispensable pH indicator in a multitude of scientific disciplines. Its vivid color transition in the near-neutral pH range has made it a valuable tool in applications ranging from cellular biology to clinical diagnostics. This technical guide delves into the discovery, synthesis, mechanism of action, and pivotal applications of this compound, providing researchers and professionals with a comprehensive understanding of this essential chemical compound.

Discovery and Historical Context

The development of this compound is rooted in the broader history of synthetic indicators that revolutionized analytical chemistry in the late 19th and early 20th centuries. While the synthesis of the parent compound, phenolsulfonphthalein (phenol red), and its halogenated derivatives was a subject of investigation by several chemists, the specific synthesis and characterization of this compound as a pH indicator is attributed to the American chemists William Mansfield Clark (1884-1964) and Herbert A. Lubs (1891-1971) . Their seminal work on a series of sulfonephthalein indicators, published around 1916-1917, was driven by the need for reliable and accurate pH determination in bacteriology and biochemistry.[1] Clark and Lubs systematically synthesized and studied various indicators, including this compound, to create a set that covered a wide pH range, thereby enabling more precise control and measurement in biological systems.

Synthesis of this compound

This compound is synthesized through the electrophilic bromination of thymol blue (thymolsulfonephthalein).[2][3][4][5] The reaction involves the addition of elemental bromine to a solution of thymol blue in glacial acetic acid.

Experimental Protocol: Synthesis of this compound

Materials:

-

Thymol blue

-

Elemental bromine

-

Glacial acetic acid

Procedure:

-

Dissolve thymol blue in glacial acetic acid.

-

Slowly add a solution of elemental bromine in glacial acetic acid to the thymol blue solution with constant stirring. The reaction is typically carried out at a moderately elevated temperature (e.g., 40-50°C) to facilitate the reaction.

-

Maintain the reaction temperature and continue stirring for several hours to ensure complete bromination.

-

Upon completion, the reaction mixture is cooled, allowing the this compound to crystallize out of the solution.

-

The resulting crystals are then filtered, washed with glacial acetic acid and then water to remove any unreacted starting materials and impurities, and subsequently dried.

The synthesis pathway can be visualized as follows:

References

- 1. The Colorimetric Determination of Hydrogen Ion Concentration and its Applications in Bacteriology : I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound: Structure, Uses & Preparation Explained [vedantu.com]

An In-depth Technical Guide to Bromothymol Blue for Researchers, Scientists, and Drug Development Professionals

Introduction

Bromothymol blue, also known as bromothymol sulfone phthalein or BTB, is a triphenylmethane dye widely utilized as a pH indicator in various scientific and biomedical applications. Its distinct color transition across a narrow pH range makes it an invaluable tool for monitoring pH changes in solutions. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its use, and a visualization of its mechanism of action.

Core Chemical and Physical Properties

This compound is chemically classified as a weak acid. The presence of electron-withdrawing bromine atoms and electron-donating alkyl groups on its aromatic rings is responsible for its pH indication range.[1] In solution, it exists in equilibrium between a protonated, yellow form in acidic conditions and a deprotonated, blue form in basic conditions.[1][2] The intermediate, neutral form appears greenish.[1][3]

| Property | Value |

| Chemical Formula | C27H28Br2O5S |

| Molecular Weight | 624.38 g/mol |

| Appearance | Light yellow or pale pinkish-crystalline powder |

| Melting Point | 202 °C (decomposes) |

| pH Indicator Range | 6.0 (yellow) to 7.6 (blue) |

| pKa | ~7.1 |

| Solubility | Sparingly soluble in water; soluble in ethanol, ether, and aqueous alkali solutions |

| Peak Absorption (Protonated Form) | 427 nm (yellow) |

| Peak Absorption (Deprotonated Form) | 602 nm (blue) |

Mechanism of Action: pH-Dependent Color Change

The utility of this compound as a pH indicator is rooted in its ability to undergo a reversible structural change with varying hydrogen ion concentrations. In acidic environments (pH < 6.0), the molecule is in its protonated, non-ionized form, which absorbs light in the blue-violet range, thus appearing yellow. As the pH increases towards alkalinity (pH > 7.6), the molecule loses a proton (deprotonates), leading to a more conjugated system of double bonds. This deprotonated form absorbs light in the yellow-orange range, resulting in the observed blue color. At a neutral pH, a mixture of both forms exists, giving the solution a green appearance.

Experimental Protocols

Preparation of this compound Indicator Solution (0.1% w/v)

This protocol describes the preparation of a stock solution of this compound for general use as a pH indicator.

Materials:

-

This compound powder

-

95% Ethanol

-

Distilled or deionized water

-

0.1 N Sodium hydroxide (NaOH) solution

-

100 mL volumetric flask

-

Analytical balance

-

Beaker and stirring rod

Procedure:

-

Weigh out 0.1 g of this compound powder using an analytical balance.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add 50 mL of 95% ethanol to the flask and swirl to dissolve the powder. Gentle warming may be required to facilitate dissolution.

-

Once dissolved, add 0.1 N NaOH solution dropwise until the solution turns blue.

-

Dilute the solution to the 100 mL mark with distilled water.

-

Stopper the flask and invert it several times to ensure thorough mixing.

Spectrophotometric Determination of pKa

This experiment determines the acid dissociation constant (pKa) of this compound by measuring absorbance at different pH values.

Materials:

-

This compound indicator solution (as prepared above)

-

Buffer solutions of known pH (e.g., pH 5, 6, 6.5, 7, 7.5, 8, 9)

-

UV-Vis Spectrophotometer

-

Cuvettes

-

pH meter

-

Pipettes

Procedure:

-

Calibrate the spectrophotometer using a blank solution (e.g., distilled water).

-

Prepare a series of solutions by adding a fixed amount of this compound stock solution to each of the buffer solutions. Ensure the final concentration of the indicator is constant across all samples.

-

For each solution, measure the absorbance spectrum over a range of wavelengths (e.g., 400-700 nm) to identify the wavelengths of maximum absorbance for the acidic (λ_acid) and basic (λ_base) forms.

-

Measure the absorbance of each buffered solution at both λ_acid and λ_base.

-

The pKa can be determined by plotting the ratio of the concentrations of the basic and acidic forms (calculated from the absorbance values using the Beer-Lambert law) against the pH. The pKa is the pH at which the concentrations of the acidic and basic forms are equal.

Demonstration of Carbonic Acid Production from Respiration

This simple experiment visually demonstrates the production of an acidic solution from dissolved carbon dioxide.

Materials:

-

Dilute this compound solution (neutral, green color)

-

Beaker or flask

-

Drinking straw

Procedure:

-

Fill a beaker with a dilute solution of this compound. The solution should be adjusted to a neutral pH so that it appears green.

-

Insert a drinking straw into the solution.

-

Gently and continuously exhale through the straw into the solution.

-

Observe the color change of the solution from green to yellow. This change is due to the formation of carbonic acid (H2CO3) as the exhaled carbon dioxide (CO2) dissolves in the water, lowering the pH.

Synthesis of this compound

For research purposes requiring custom synthesis, this compound can be prepared by the bromination of thymol blue.

Materials:

-

Thymol blue

-

Glacial acetic acid

-

Liquid bromine

Procedure:

-

Dissolve thymol blue in glacial acetic acid.

-

Slowly add a solution of bromine in glacial acetic acid to the thymol blue solution while stirring.

-

Maintain the reaction temperature at approximately 50°C.

-

After the addition is complete, continue stirring for several hours.

-

Cool the mixture to room temperature to allow for the crystallization of this compound.

-

The resulting crystals can be filtered and washed with glacial acetic acid to yield the final product.

Applications in Research and Drug Development

-

Cell Culture: this compound can be used to monitor the pH of cell culture media. A color change can indicate metabolic activity and the accumulation of acidic byproducts.

-

Enzyme Assays: It can be employed to monitor enzymatic reactions that involve a change in pH.

-

Obstetrics: In clinical settings, it is used to detect the premature rupture of amniotic membranes, as amniotic fluid is typically alkaline (pH > 7.2).

-

Titrations: It serves as a visual endpoint indicator in acid-base titrations where the expected equivalence point is near neutral pH.

References

Methodological & Application

Application Notes and Protocols: Preparation of Bromothymol Blue Indicator Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bromothymol blue (C₂₇H₂₈Br₂O₅S), also known as bromothymol sulfone phthalein or BTB, is a widely used pH indicator in laboratory settings.[1] It is particularly valuable for detecting substances with a relatively neutral pH, as its color change is distinct around pH 7.[2] As a weak acid, this compound exhibits a color transition from yellow in acidic conditions (pH < 6.0) to blue in basic conditions (pH > 7.6), appearing green in neutral solutions.[1][3][4] This distinct color change makes it an ideal indicator for titrations involving a strong acid and a strong base, and for various biological applications such as monitoring photosynthetic activity or cellular respiration.

Due to its low solubility in water, the powdered form of this compound is typically dissolved in a dilute base, such as sodium hydroxide, often in the presence of ethanol to aid dissolution, before being diluted with distilled water. This document provides detailed protocols for the preparation of this compound indicator solutions in both aqueous and alcoholic forms.

Chemical Properties and pH Range

| Property | Value |

| Chemical Formula | C₂₇H₂₈Br₂O₅S |

| pH Range | 6.0 – 7.6 |

| pKa | 7.1 |

| Color in Acidic Solution (pH < 6.0) | Yellow |

| Color in Neutral Solution (pH ≈ 7.0) | Green |

| Color in Basic Solution (pH > 7.6) | Blue |

Experimental Protocols

Two common protocols for preparing this compound indicator solutions are provided below: an aqueous solution and an alcohol-based solution.

Protocol 1: Preparation of 0.04% Aqueous this compound Solution

This protocol is suitable for general laboratory use, including titrations and pH testing of aqueous samples.

Materials:

-

This compound powder (0.1 g)

-

0.01 N Sodium Hydroxide (NaOH) solution (16 mL)

-

Distilled water

-

250 mL Volumetric flask

-

Mortar and pestle or small beaker for mixing

-

Stirring rod

Procedure:

-

Accurately weigh 0.1 g of this compound powder.

-

Transfer the powder to a mortar or a small beaker.

-

Add 16 mL of 0.01 N NaOH solution to the this compound powder.

-

Mix thoroughly with a pestle or stirring rod until the powder is completely dissolved. The solution should appear blue.

-

Carefully transfer the dissolved solution into a 250 mL volumetric flask.

-

Rinse the mortar/beaker with a small amount of distilled water and add the rinsing to the volumetric flask to ensure a complete transfer.

-

Add distilled water to the volumetric flask to bring the final volume to the 250 mL mark.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Store the prepared 0.04% this compound solution in a well-sealed bottle at room temperature.

Protocol 2: Preparation of Alcohol-Based this compound Solution

This protocol is an alternative method that uses ethanol to aid in the dissolution of the indicator.

Materials:

-

This compound powder (50 mg)

-

0.05 N Sodium Hydroxide (NaOH) solution (4.0 mL)

-

95% Ethanol (50 mL total)

-

Distilled water

-

100 mL Volumetric flask

-

Heating plate (optional, for gentle warming)

Procedure:

-

Accurately weigh 50 mg of this compound powder.

-

Transfer the powder into a 100 mL volumetric flask.

-

Add 4.0 mL of 0.05 N NaOH solution and 5.0 mL of 95% ethanol to the flask.

-

Gently warm the mixture and swirl until the this compound has completely dissolved.

-

Once dissolved, add an additional 45.0 mL of 95% ethanol to the flask.

-

Dilute the solution to the 100 mL mark with distilled water.

-

Stopper the flask and mix thoroughly by inverting the flask multiple times.

-

Store the solution in a tightly capped bottle at room temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of an aqueous this compound indicator solution.

Caption: Workflow for preparing aqueous this compound solution.

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including safety goggles and gloves, when handling chemicals.

-

Sodium hydroxide is corrosive and should be handled with care.

-

Work in a well-ventilated area.

-

Consult the Safety Data Sheet (SDS) for this compound and sodium hydroxide before use.

References

Application Notes and Protocols for Measuring Photosynthetic Activity Using Bromothymol Blue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photosynthesis, the process by which plants and other organisms convert light energy into chemical energy, is fundamental to life on Earth. A key component of this process is the uptake of carbon dioxide (CO₂). Measuring the rate of CO₂ consumption can therefore provide a direct indication of photosynthetic activity. Bromothymol blue is a pH indicator that offers a simple, yet effective, method for visualizing and quantifying this activity, particularly in aquatic systems.[1][2] This document provides detailed application notes and protocols for utilizing this compound to measure photosynthetic activity, including quantitative analysis using spectrophotometry.

Principle of the Assay

The use of this compound to measure photosynthetic activity is based on the relationship between CO₂ concentration and pH in an aqueous solution.[1][3] When CO₂ dissolves in water, it forms carbonic acid (H₂CO₃), which then dissociates into hydrogen ions (H⁺) and bicarbonate ions (HCO₃⁻).[3] This increase in H⁺ concentration lowers the pH of the solution, making it more acidic.

Chemical Equation: CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻

During photosynthesis, aquatic plants consume CO₂ from the surrounding water. This removal of CO₂ shifts the equilibrium of the above reaction to the left, causing a decrease in the concentration of H⁺ ions and, consequently, an increase in the pH of the solution, making it more alkaline.

This compound is a pH indicator that exhibits distinct color changes over a pH range of 6.0 to 7.6.

-

Yellow: In acidic conditions (pH < 6.0), indicating a higher concentration of dissolved CO₂.

-

Green: In neutral conditions (pH ~6.0-7.6).

-

Blue: In alkaline/basic conditions (pH > 7.6), indicating a lower concentration of dissolved CO₂ due to photosynthetic uptake.

By observing the color change of a this compound solution containing an aquatic plant, one can qualitatively assess the photosynthetic activity. Furthermore, this color change can be quantified by measuring the absorbance of the solution using a spectrophotometer, allowing for a quantitative determination of the rate of photosynthesis. The peak absorbance for the blue form of this compound is at 615 nm.

Signaling Pathway and Chemical Relationship

The following diagram illustrates the chemical reactions that lead to the color change of this compound in response to photosynthetic activity.

Caption: Chemical pathway illustrating CO₂'s effect on pH and this compound.

Experimental Protocols

Qualitative Assessment of Photosynthetic Activity

This protocol provides a method for visually demonstrating photosynthesis.

Materials:

-

Aquatic plant (e.g., Elodea, Ceratophyllum)

-

0.04% this compound solution

-

Test tubes with caps or stoppers

-

Beaker

-

Straw

-

Light source

-

Aluminum foil

-

Distilled water

Procedure:

-

Prepare the this compound Solution: Pour a desired amount of the 0.04% this compound solution into a beaker. Using a straw, gently blow into the solution. The CO₂ from your breath will turn the solution from blue to yellow or greenish-yellow. Continue until a consistent yellow-green color is achieved.

-

Prepare the Test Tubes:

-

Label four test tubes: #1, #2, #3, and #4.

-

Place a sprig of the aquatic plant of similar size into test tubes #1 and #2. Test tubes #3 and #4 will serve as controls without a plant.

-

-

Fill the Test Tubes: Fill all four test tubes to the top with the prepared yellow-green this compound solution and securely cap them to prevent gas exchange with the air.

-

Experimental Setup:

-

Place test tubes #2 (with plant) and #4 (without plant) in front of a light source.

-

Completely wrap test tubes #1 (with plant) and #3 (without plant) in aluminum foil to block out all light.

-

-

Incubation and Observation: Allow the test tubes to sit for several hours (e.g., 4-24 hours). After the incubation period, unwrap the foil-covered tubes and observe the color of the solution in all four tubes.

Expected Results:

| Tube # | Condition | Plant | Expected Color | Interpretation |

| 1 | Dark | Yes | Yellow/Green | Respiration releases CO₂, no photosynthesis to consume it. |

| 2 | Light | Yes | Blue | Photosynthesis consumes CO₂, leading to a pH increase. |

| 3 | Dark | No | Yellow/Green | Control, no biological activity to alter CO₂ levels. |

| 4 | Light | No | Yellow/Green | Control, no plant to perform photosynthesis. |

Quantitative Measurement of Photosynthetic Rate using a Spectrophotometer

This protocol allows for the quantification of the photosynthetic rate by measuring the change in absorbance of the this compound solution.

Materials:

-

Aquatic plant (e.g., Elodea, Ceratophyllum)

-

0.04% this compound stock solution

-

Spectrophotometer and cuvettes

-

Test tubes with caps

-

Light source

-

Analytical balance

-

Optional: Photosynthesis inhibitor (e.g., 5.0 mM DCMU (3-(3,4-Dichlorophenyl)-1,1-dimethylurea))

Procedure:

-

Plant Preparation: Obtain several sprigs of the aquatic plant (e.g., 3-inch pieces). Pat them dry and record the weight of each sprig. Place individual sprigs into labeled test tubes.

-

Solution Preparation: Prepare the this compound working solution. For example, add 6 mL of the 0.04% stock solution to 108 mL of water. Introduce CO₂ by blowing into the solution with a straw until it turns a uniform yellow color.

-

Initial Absorbance (T=0):

-

Transfer a small volume (e.g., 0.5 mL) of the yellow this compound solution to a cuvette.

-

Using a cuvette with distilled water as a blank, measure the initial absorbance of the solution at 615 nm. Record this value.

-

-

Experimental Setup:

-

Fill the test tubes containing the plant sprigs to the top with the yellow this compound solution and cap them. Prepare a control tube without a plant.

-

If testing an inhibitor, prepare a separate set of tubes with the inhibitor (e.g., DCMU) added to the this compound solution.

-

Place all tubes in front of a light source. A water-filled beaker can be placed between the light source and the tubes to act as a heat sink.

-

-

Incubation: Incubate the tubes for a set period, for example, 45 minutes.

-

Final Absorbance (T=final):

-

After the incubation period, invert the tubes several times to mix the solution.

-

Transfer a sample from each tube to a separate cuvette.

-

Measure the final absorbance of each solution at 615 nm.

-

-

Data Analysis: Calculate the rate of photosynthesis. The rate can be expressed as the change in absorbance per unit time, normalized to the mass of the plant material.

-

Photosynthetic Rate = (Final Absorbance - Initial Absorbance) / (Incubation Time in hours × Plant Weight in grams)

-

Data Presentation

The following tables present example quantitative data obtained from experiments using this compound to measure photosynthetic activity.

Table 1: Absorbance Readings of this compound with Cabomba Exposed to Light

| Time (minutes) | Group 1 (Absorbance at 615 nm) | Group 2 (Absorbance at 615 nm) | Group 3 (Absorbance at 615 nm) | Group 4 (Absorbance at 615 nm) | Mean Absorbance |

| 0 | 0.053 | 0.058 | 0.078 | 0.183 | 0.093 |

| 20 | 0.127 | 0.382 | 0.443 | 0.606 | 0.390 |

| 40 | 0.341 | 0.236 | 0.790 | 0.744 | 0.528 |

| 60 | 0.383 | 0.591 | 0.867 | 0.854 | 0.674 |

| 80 | 0.467 | 0.702 | 1.005 | 0.897 | 0.768 |

Data adapted from a sample dataset. The increasing absorbance indicates a shift towards a blue color, signifying CO₂ consumption.

Table 2: Effect of the Photosynthesis Inhibitor DCMU on Photosynthetic Rate

| Tube # | Plant Weight (g) | Treatment | Final Absorbance (at 45 min) | Photosynthetic Rate (AU/hr·g) |

| 1 | 0.52 | Control (No DCMU) | 0.85 | 2.18 |

| 2 | 0.55 | Control (No DCMU) | 0.89 | 2.16 |

| 3 | 0.53 | DCMU | 0.15 | 0.38 |

| 4 | 0.51 | DCMU | 0.13 | 0.34 |

This table illustrates how the protocol can be used to assess the impact of inhibitors on photosynthesis. The lower photosynthetic rate in the DCMU-treated samples indicates inhibition of the process.

Experimental Workflow

The following diagram outlines the general workflow for the quantitative measurement of photosynthetic activity using this compound.

Caption: Workflow for quantitative photosynthesis measurement.

Applications in Research and Drug Development

-

Herbicide Screening: This assay can be adapted for high-throughput screening of compounds that inhibit photosynthesis. A lack of color change (or a smaller change in absorbance) in the presence of a test compound would indicate potential herbicidal activity.

-

Environmental Toxicology: The health of aquatic ecosystems can be monitored by assessing the photosynthetic activity of indicator species. Pollutants that affect photosynthesis can be detected using this method.

-

Basic Research: This technique provides a straightforward means to study the effects of various environmental factors (e.g., light intensity, temperature, CO₂ concentration) on the rate of photosynthesis.

-

Educational Demonstrations: The qualitative version of this experiment is an excellent tool for teaching the fundamental principles of photosynthesis.

Conclusion

The use of this compound provides a versatile and accessible method for both qualitative and quantitative assessment of photosynthetic activity. Its simplicity, coupled with the ability to yield quantitative data via spectrophotometry, makes it a valuable tool for researchers, scientists, and educators. The protocols and data presented herein offer a solid foundation for the application of this technique in various scientific inquiries.

References

Application Notes: Bromothymol Blue as a Quantitative Indicator for Yeast Respiration

Abstract

These application notes provide a comprehensive guide for utilizing bromothymol blue as a respiratory indicator in yeast (e.g., Saccharomyces cerevisiae) experiments. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to quantitatively assess yeast metabolism. By monitoring the colorimetric shift of this compound, researchers can effectively determine the rate of carbon dioxide (CO₂) production, a key indicator of respiratory activity. This document outlines the biochemical principles, detailed experimental protocols, data presentation guidelines, and visual aids to facilitate the application of this method in various research contexts, including metabolic studies and drug screening.

Introduction

Yeast metabolism, encompassing both aerobic respiration and anaerobic fermentation, is a fundamental area of study in microbiology, biotechnology, and drug development. A common byproduct of these metabolic pathways is carbon dioxide. The production of CO₂ in an aqueous environment leads to the formation of carbonic acid (H₂CO₃), resulting in a decrease in the pH of the medium.[1][2][3][4]

This compound (BTB) is a pH indicator that exhibits a distinct color change over a pH range of 6.0 to 7.6. It is blue in neutral to alkaline conditions (pH > 7.6), green at neutral pH, and yellow in acidic conditions (pH < 6.0). This property makes it an excellent tool for visually tracking the progress of yeast respiration by indicating the accumulation of CO₂. The rate of the color change from blue to yellow is directly proportional to the rate of CO₂ production and, therefore, the rate of yeast respiration or fermentation.

Biochemical Principle

The underlying principle of this assay is the CO₂-induced acidification of the growth medium. When yeast metabolizes a carbon source such as glucose, it produces CO₂ as a waste product. This CO₂ dissolves in the aqueous medium and reacts with water to form carbonic acid, which then dissociates to release hydrogen ions (H⁺), thereby lowering the pH.

The chemical reactions are as follows:

-

CO₂ dissolution: CO₂ (g) ⇌ CO₂ (aq)

-

Carbonic acid formation: CO₂ (aq) + H₂O (l) ⇌ H₂CO₃ (aq)

-

Dissociation: H₂CO₃ (aq) ⇌ H⁺ (aq) + HCO₃⁻ (aq)

The increase in H⁺ concentration causes the this compound indicator to shift from blue to green and finally to yellow.

Experimental Protocols

This section provides two detailed protocols for utilizing this compound to assess yeast respiration. Protocol A is a qualitative and semi-quantitative assay suitable for rapid screening, while Protocol B is a quantitative titration-based method for more precise measurements.

Protocol A: Time-to-Color-Change Assay

This protocol measures the time required for the this compound indicator to change color, providing a relative measure of the respiration rate.

Materials:

-

Active dry yeast (Saccharomyces cerevisiae)

-

Carbon source (e.g., glucose, sucrose)

-

Distilled water

-

0.04% this compound solution

-

0.1 M Sodium hydroxide (NaOH)

-

Test tubes and rack

-

Pipettes

-

Water bath or incubator

-

Stopwatch

Procedure:

-

Yeast Suspension Preparation: Activate the yeast by suspending it in warm water (approximately 37°C) with a small amount of sugar. Allow the culture to activate for 10-15 minutes.

-

Indicator Solution Preparation: Prepare the this compound indicator solution. If the solution is not blue, add 0.1 M NaOH dropwise until it turns a distinct blue color, indicating a slightly alkaline starting pH.

-

Experimental Setup:

-

Label a series of test tubes for each experimental condition (e.g., different sugar concentrations, temperatures, or potential inhibitors).

-

Add a defined volume of the blue this compound solution to each test tube.

-

Include a control tube with no yeast to ensure the color change is due to yeast activity.

-

-

Initiating the Reaction: Add a standardized volume of the activated yeast suspension to each experimental test tube.

-

Incubation: Place the test tubes in a water bath or incubator at a constant temperature.

-

Data Collection: Start the stopwatch immediately after adding the yeast. Record the time it takes for the solution in each test tube to change from blue to yellow.

Protocol B: Titration-Based Quantitative Assay

This protocol provides a more quantitative measure of CO₂ production by titrating the acidified medium back to its original pH with a weak base.

Materials:

-

Same as Protocol A

-

Weak ammonia solution (e.g., 1% v/v) or 0.01 M NaOH

-

Burette or calibrated dropper

Procedure:

-

Follow steps 1-5 from Protocol A.

-

Incubation Period: Allow the experiment to proceed for a fixed amount of time (e.g., 30 minutes).

-

Stopping the Reaction: At the end of the incubation period, remove the test tubes from the incubator.

-

Titration:

-

Using a burette or calibrated dropper, add the weak ammonia solution or 0.01 M NaOH dropwise to each experimental tube.

-

Gently swirl the tube after each drop.

-

Continue adding the base until the color of the solution returns to the original blue color of the control tube.

-

-

Data Collection: Record the volume of the base required to neutralize the acid produced in each tube. The amount of base added is proportional to the amount of CO₂ produced.

Data Presentation

Quantitative data from these experiments should be organized into clear and concise tables to facilitate comparison between different experimental conditions.

Table 1: Example Data from Time-to-Color-Change Assay

| Glucose Concentration (%) | Replicate 1 (s) | Replicate 2 (s) | Replicate 3 (s) | Average Time (s) | Respiration Rate (1/s) |

| 0 | No Change | No Change | No Change | N/A | 0.00000 |

| 1 | 1250 | 1265 | 1240 | 1251.7 | 0.00080 |

| 2 | 840 | 855 | 830 | 841.7 | 0.00119 |

| 5 | 420 | 430 | 415 | 421.7 | 0.00237 |

| 10 | 250 | 260 | 245 | 251.7 | 0.00397 |

Table 2: Example Data from Titration-Based Assay (30-minute incubation)

| Inhibitor Concentration (µM) | Replicate 1 (mL of 0.01M NaOH) | Replicate 2 (mL of 0.01M NaOH) | Replicate 3 (mL of 0.01M NaOH) | Average Volume (mL) | Relative CO₂ Production (%) |

| 0 (Control) | 2.5 | 2.6 | 2.4 | 2.5 | 100 |

| 10 | 1.8 | 1.9 | 1.7 | 1.8 | 72 |

| 50 | 0.9 | 1.0 | 0.8 | 0.9 | 36 |

| 100 | 0.3 | 0.4 | 0.3 | 0.33 | 13.2 |

Applications in Research and Drug Development

-

Metabolic Studies: This method can be used to study the effects of different substrates, temperatures, and oxygen availability on yeast metabolism.

-

Enzyme Kinetics: By varying the substrate concentration, researchers can investigate the kinetics of enzymes involved in glycolysis and the Krebs cycle.

-

Drug Screening: The assay is suitable for high-throughput screening of compounds that may inhibit or enhance yeast metabolic activity. This is particularly relevant in the development of antifungal agents.

-

Educational Demonstrations: The simplicity and visual nature of this experiment make it an excellent tool for teaching the principles of cellular respiration.

Conclusion

The use of this compound as a respiratory indicator in yeast experiments is a simple, cost-effective, and visually intuitive method for assessing metabolic activity. The protocols provided in these application notes can be adapted for a wide range of research applications, from fundamental metabolic studies to preclinical drug discovery. The clear colorimetric endpoint allows for both qualitative and quantitative data collection, making it a versatile tool for any laboratory working with yeast.

References

Application Note: High-Precision Determination of Acid Concentration via Strong Acid-Strong Base Titration Using Bromothymol Blue

This document provides a detailed protocol for determining the concentration of a strong acid analyte by titrating it with a standardized strong base solution. The procedure utilizes bromothymol blue as a pH indicator, which is ideally suited for this type of reaction due to its distinct color change that brackets the neutral equivalence point.

Principle